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Compound of Interest

Compound Name:
4-(2-Aminoethyl)-1,3-thiazol-2-

amine

Cat. No.: B178158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis, purification,

characterization, and pharmacological evaluation of key histamine agonists. It is intended to

serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug

development.

Introduction
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes

through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and

H₄. The development of selective agonists for these receptors is instrumental in elucidating

their specific roles in health and disease, and for the identification of novel therapeutic targets.

This guide outlines the synthesis of representative histamine agonists and the subsequent

experimental procedures for their comprehensive pharmacological characterization.

Data Presentation: Quantitative Agonist Properties
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of

various histamine agonists at the four human histamine receptor subtypes. These values are

essential for comparing the selectivity and efficacy of the compounds.

Table 1: Histamine H₁ Receptor Agonist Activity
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Agonist Kᵢ (nM) EC₅₀ (nM)

Histamine 158.49 24,000[1]

2-Methylhistamine - -

Nα-Methylhistamine - 31,000[1]

2-Thiazolylethylamine - 91,000[1]

Table 2: Histamine H₂ Receptor Agonist Activity

Agonist Kᵢ (nM) EC₅₀ (nM)

Histamine 5,000 - 50,118[2] -

Dimaprit - -

Amthamine - -

4-Methylhistamine - 589[3]

2-Pyridylethylamine - -

Nα-Methylhistamine - -

(R)-α-Methylhistamine - -

(S)-α-Methylhistamine - -

Table 3: Histamine H₃ Receptor Agonist Activity
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Agonist Kᵢ (nM) EC₅₀ (nM)

Histamine 8[4] -

Imetit 0.32[4] 3.2[5]

(R)-α-Methylhistamine - 48[5]

Nα-Methylhistamine - -

Dimethyl-impentamine 25[4] -

Immepip - -

Table 4: Histamine H₄ Receptor Agonist Activity

Agonist Kᵢ (nM) EC₅₀ (nM)

Histamine 14.45 -

4-Methylhistamine 7.0 - 50 100

VUF 8430 - -

JNJ 28610244 ~50[6] 100[6]

Imetit 2.7 25[7]

Clobenpropit 5 - 42 -

Note: '-' indicates that data was not readily available in the searched literature. Kᵢ and EC₅₀

values can vary depending on the specific experimental conditions and cell systems used.

Signaling Pathways of Histamine Receptors
The activation of each histamine receptor subtype initiates a distinct downstream signaling

cascade, leading to varied cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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